molecular formula C16H18O4 B2380795 5-methoxy-4,8,8-trimethyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one CAS No. 27305-29-9

5-methoxy-4,8,8-trimethyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one

Cat. No. B2380795
CAS RN: 27305-29-9
M. Wt: 274.316
InChI Key: YYXVWCLDVZDFFY-UHFFFAOYSA-N
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Description

“5-methoxy-4,8,8-trimethyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one” is a chemical compound with the molecular formula C18H20O6 . It has an average mass of 332.348 Da and a monoisotopic mass of 332.125977 Da .


Molecular Structure Analysis

The molecular structure of this compound includes several functional groups. It contains a pyrano[2,3-f]chromen-2-one group, which is a type of heterocyclic compound. It also has a methoxy group (-OCH3) and three methyl groups (-CH3) attached .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 547.2±50.0 °C at 760 mmHg, and a flash point of 199.4±23.6 °C . It has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds . Its polar surface area is 82 Å2 .

Scientific Research Applications

Anticancer Potential

The compound 5-Methoxy-4,8,8-Trimethyl-9,10-Dihydro-2H,8H-Pyrano[2,3-f]Chromen-2-One and its derivatives have been studied for their potential anticancer properties. Research shows that these compounds exhibit significant anticancer activities against various human cancer cell lines, including glioma, lung cancer, breast cancer, and colon carcinoma. The studies suggest that these derivatives could be promising for developing more potent anticancer agents (Li Hongshuang et al., 2017).

Synthesis and Molecular Docking for Antimicrobial Activity

Another area of research involves the synthesis of novel pyrano[2,3-f]chromen-4-one derivatives and their evaluation for antimicrobial activity. These compounds have shown potent activity against various bacterial and fungal strains. Molecular docking studies further suggest these derivatives as good inhibitors of DNA gyrase, highlighting their potential use in antimicrobial treatments (D. Ashok et al., 2016).

Synthesis and Characterization for Heterogeneous Catalysis

The compound has also been studied in the context of heterogeneous catalysis. Researchers have developed novel synthesis methods for pyrano[2,3-f]chromen-5(4H)-ones and related compounds, which are catalyzed by amino glucose-functionalized silica-coated NiFe2O4 nanoparticles. This approach highlights the potential of using these compounds in eco-friendly and efficient catalytic processes (L. Fekri et al., 2018).

Application in Photochromic Materials

These compounds have also been investigated for their role in synthesizing photochromic materials and biologically active natural products. The research demonstrates their utility in creating complex molecular structures with potential applications in various fields, including material science and pharmacology (Manish Rawat et al., 2006).

properties

IUPAC Name

5-methoxy-4,8,8-trimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4/c1-9-7-13(17)19-15-10-5-6-16(2,3)20-11(10)8-12(18-4)14(9)15/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXVWCLDVZDFFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OC)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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